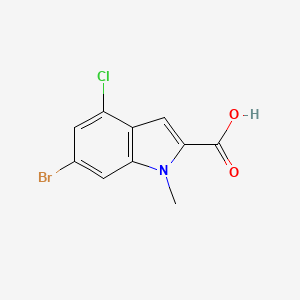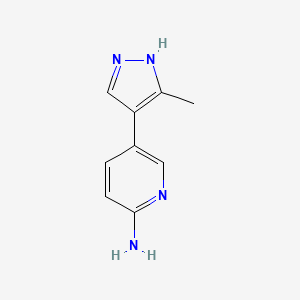
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reaction: The pyrazole core is then substituted with a methyl group at the 5-position using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with 2-aminopyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole and pyridine derivatives.
Scientific Research Applications
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine has found applications in various fields of scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological effects, including potential use as an antileishmanial and antimalarial agent.
Industry: Employed in the development of agrochemicals and fluorescent materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is similar to other pyrazole derivatives, such as 3-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine and 5-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine. its unique substitution pattern at the 5-position of the pyrazole ring sets it apart, potentially leading to different biological activities and chemical properties.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8(5-12-13-6)7-2-3-9(10)11-4-7/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChI Key |
VCEYEWSOTGOHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


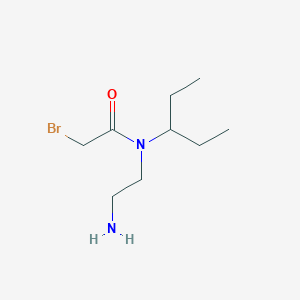
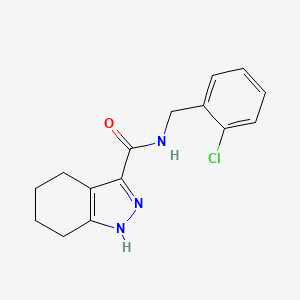
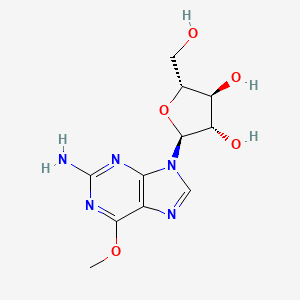
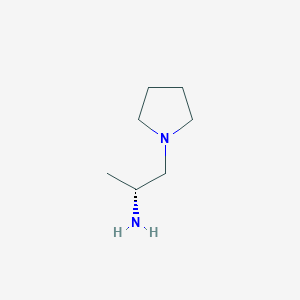
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
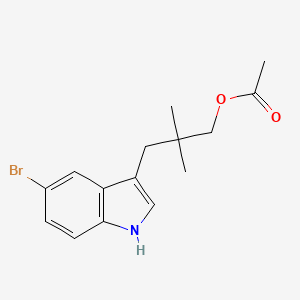

![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
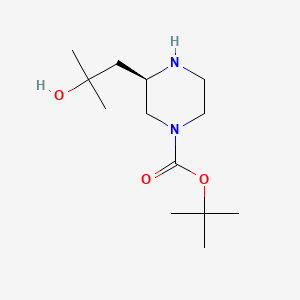


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
